Loratadine-d4 N-Oxide CAS number and chemical structure
Loratadine-d4 N-Oxide CAS number and chemical structure
This technical guide details the chemical identity, metabolic context, and bioanalytical application of Loratadine-d4 N-Oxide , a stable isotope-labeled metabolite used primarily as an Internal Standard (IS) in quantitative LC-MS/MS assays.[1]
[1][2]
Chemical Identity & Structural Characterization[1][3][4][5][6]
Loratadine-d4 N-Oxide is the deuterated analog of Loratadine N-Oxide, a Phase I oxidative metabolite of the second-generation antihistamine Loratadine.[1] It is critical to distinguish between the unlabeled metabolite and the labeled standard used for normalization in mass spectrometry.
Nomenclature and Identifiers
| Parameter | Details |
| Chemical Name | Ethyl 4-(8-chloro-5,6-dihydro-1-oxido-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate-d4 |
| Analyte Type | Stable Isotope Labeled Standard (Internal Standard) |
| Parent Drug | Loratadine (Claritin) |
| CAS Number (Unlabeled) | 165739-62-8 (Refers to Loratadine N-Oxide) |
| CAS Number (Labeled) | Non-compendial.[1][2][3] (Refer to CAS 165739-62-8 for chemical properties; specific isotope CAS is vendor-dependent) |
| Molecular Formula | C₂₂H₁₉D₄ClN₂O₃ |
| Molecular Weight | ~402.90 g/mol (vs. 398.88 g/mol for unlabeled) |
| Isotopic Labeling | Typically Piperidine-3,3,5,5-d4 or Ethyl-d4 (Check specific Certificate of Analysis) |
Chemical Structure (SMILES & InChI)
The oxidation occurs at the pyridine nitrogen (N-oxide), not the piperidine nitrogen.[1]
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Isomeric SMILES (Unlabeled Base): CCOC(=O)N1CCC(=C2C3=C(CCC4=C2[O-])C=C(C=C3)Cl)CC1
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Structural Diagram:
Metabolic Context & Biological Significance
Understanding the formation of Loratadine N-Oxide is essential for interpreting pharmacokinetic data.[1] Loratadine undergoes extensive first-pass metabolism in the liver.[1]
Metabolic Pathways
Loratadine is metabolized via two primary mechanisms:[4][5]
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Descarboethoxylation: Hydrolysis and decarboxylation to form Desloratadine (Major active metabolite).
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N-Oxidation: Direct oxidation of the pyridine ring to form Loratadine N-Oxide (Minor pathway, but analytically significant).[1]
Enzymology:
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CYP3A4 and CYP2D6 are the primary isoenzymes driving these conversions.[5][6]
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Loratadine N-Oxide can revert to the parent drug under certain reducing conditions (in vivo or in-source during analysis).[1]
[1]
Bioanalytical Application (LC-MS/MS)
Loratadine-d4 N-Oxide is utilized as an Internal Standard (IS) to correct for matrix effects, extraction efficiency, and ionization variability in LC-MS/MS assays.[1]
Critical Analytical Challenge: In-Source Reduction
Expert Insight: A common pitfall when analyzing N-oxides is In-Source Reduction .[1] High temperatures in the ESI (Electrospray Ionization) source can thermally degrade the N-oxide back to the parent amine.[1]
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Risk:[6] If Loratadine-d4 N-Oxide converts to Loratadine-d4 in the source, it may interfere with the quantification of the parent Loratadine (if using Loratadine-d4 as its IS) or create "ghost" peaks.[1]
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Solution: Chromatographic separation is mandatory. The N-oxide (more polar) must elute earlier than the parent drug.[1]
Validated Experimental Protocol (Sample Extraction)
The following protocol utilizes Liquid-Liquid Extraction (LLE) , which is preferred over protein precipitation for minimizing matrix effects in plasma samples.[1]
Reagents:
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Matrix: Human Plasma (K2EDTA).
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Extraction Solvent: Hexane:Ethyl Acetate (90:10 v/v).
-
Buffer: 0.1 M Sodium Carbonate (pH 9.8).
Step-by-Step Methodology:
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Aliquot: Transfer 200 µL of plasma into a borosilicate glass tube.
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Spike IS: Add 20 µL of Loratadine-d4 N-Oxide working solution (e.g., 100 ng/mL in Methanol). Vortex for 10 sec.
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Alkalinize: Add 100 µL of 0.1 M Sodium Carbonate buffer. Vortex to ensure the analyte is in its non-ionized free-base form (improves extraction into organic layer).[1]
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Extract: Add 2.0 mL of Hexane:Ethyl Acetate (90:10).
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Agitate: Mechanical shaker for 10 minutes at high speed.
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Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
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Transfer: Transfer the upper organic layer to a clean tube. Avoid disturbing the aqueous interface.
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Dry: Evaporate to dryness under a stream of Nitrogen at 40°C.
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Reconstitute: Dissolve residue in 200 µL of Mobile Phase (Acetonitrile:Water + 0.1% Formic Acid).
LC-MS/MS Conditions
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Column: C18 or Phenyl-Hexyl (e.g., Phenomenex Kinetex 2.6µm), 50 x 2.1 mm.[1]
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Mobile Phase A: 0.1% Formic Acid in Water.[7]
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 10% B to 90% B over 3 minutes.
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Transitions (MRM):
Synthesis & Stability
Synthetic Route
Loratadine-d4 N-Oxide is typically synthesized from Loratadine-d4 via oxidation.[1]
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Starting Material: Loratadine-d4 (synthesized via deuterated ethyl chloroformate or deuterated piperidine precursors).[1]
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Oxidation: Reaction with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C.[1]
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Purification: Silica gel chromatography to remove unreacted parent and m-chlorobenzoic acid byproduct.
Handling & Storage[1]
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Hygroscopicity: N-oxides are polar and can be hygroscopic.[1] Store in a desiccator.
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Thermal Instability: Avoid high temperatures (>40°C) during sample preparation to prevent deoxygenation.
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Storage: -20°C or -80°C in amber vials (light sensitive).
Workflow Visualization
References
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PubChem. (2025). Loratadine N-oxide (Compound CID 29982763).[1] National Library of Medicine. [Link][1]
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Patel, B. N., et al. (2010).[8] "LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma." Journal of Chromatographic Science, 48(1), 35-44.[1][8] [Link][1]
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Ghosal, A., et al. (2009).[5] "Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites." Drug Metabolism and Disposition. [Link][1]
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Yumbe, C., et al. (1996). "Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine."[4][5] Biochemical Pharmacology, 51(2), 165-172.[1] [Link]
Sources
- 1. Loratadine N-oxide | C22H23ClN2O3 | CID 29982763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Loratadine N-Oxide | 165739-62-8 [chemicalbook.com]
- 3. Showing Compound Loratadine (FDB023577) - FooDB [foodb.ca]
- 4. Metabolism of loratadine and further characterization of its in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS-ESI for the determination of loratadine and descarboethoxyloratadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
